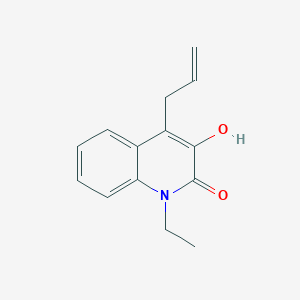

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

918785-19-0 |

|---|---|

Molekularformel |

C14H15NO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

1-ethyl-3-hydroxy-4-prop-2-enylquinolin-2-one |

InChI |

InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15(4-2)14(17)13(11)16/h3,5-6,8-9,16H,1,4,7H2,2H3 |

InChI-Schlüssel |

UFVNCHKCDSLMKS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one can be approached through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from an ethyl-substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and hydroxylation.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Ethyl-3-Hydroxy-4-(Prop-2-en-1-yl)chinolin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.

Reduktion: Die Doppelbindung in der Prop-2-en-1-yl-Gruppe kann zu einer Einfachbindung reduziert werden.

Substitution: Die Ethylgruppe kann durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung eines Ketonderivats.

Reduktion: Bildung einer gesättigten Alkylkette.

Substitution: Bildung verschiedener substituierter Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-3-Hydroxy-4-(Prop-2-en-1-yl)chinolin-2(1H)-on würde von seinem spezifischen biologischen Ziel abhängen. Im Allgemeinen können Chinolinderivate mit Enzymen, Rezeptoren oder DNA interagieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Quinolin-2(1H)-ones

Key Observations :

Key Observations :

- Palladium-catalyzed methods (e.g., Heck reaction in ) are versatile for introducing aryl/alkenyl groups but may require optimization for sterically hindered substituents like propenyl.

- Nitration reactions (as in ) are efficient for introducing nitroacetyl groups but may compete with ring hydroxylation under acidic conditions.

- The absence of explicit synthesis data for the target compound suggests a need for further methodological development.

Key Observations :

- Propenyl-substituted derivatives are unexplored in the provided evidence but may exhibit enhanced bioactivity due to conjugation with the quinolinone core.

- Nitroacetyl derivatives () focus on chemical reactivity rather than direct biological evaluation.

- Triazole hybrids () demonstrate the importance of heterocyclic appendages in antioxidant activity.

Physicochemical Properties and Stability

- Melting Points : Compounds with bulky substituents (e.g., diazepine in ) exhibit higher melting points (289-290°C) compared to simpler derivatives.

- Solubility : Hydroxyl and polar groups (e.g., nitroacetyl in ) enhance water solubility, while alkyl/alkenyl groups (e.g., propenyl) increase lipophilicity.

- Stability : Propenyl groups may confer susceptibility to oxidation or polymerization, requiring stabilization under inert conditions.

Biologische Aktivität

1-Ethyl-3-hydroxy-4-(prop-2-en-1-yl)quinolin-2(1H)-one, also known by its CAS number 918785-19-0, is a quinoline derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is , with a molecular weight of approximately 229.27 g/mol. The compound features a quinoline core, which is critical for its biological activity.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of quinoline derivatives. For instance, derivatives of 4-substituted quinolines have shown significant activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell membrane integrity .

Case Study: Antibacterial Activity

In vitro studies demonstrated that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Research Findings:

In a controlled experiment, the compound was administered to murine models with induced inflammation. Results indicated a significant reduction in paw edema and inflammatory markers compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 45 |

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented, particularly against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF7 | 8 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Membrane Disruption : It can affect microbial membranes, leading to cell lysis.

Q & A

Q. Key Characterization Tools :

- IR Spectroscopy : Detects C=O (1646–1631 cm⁻¹) and hydrogen-bonded hydroxyl groups (broad peaks ~3200–3400 cm⁻¹) .

- ¹H NMR : Signals for ethyl groups (δ 1.2–1.4 ppm), hydroxyl protons (δ 14.7–17.1 ppm), and aromatic protons (δ 6.4–8.2 ppm) confirm substitution patterns .

Advanced: How can computational chemistry guide the optimization of quinolin-2(1H)-one synthesis?

Methodological Answer:

Computational tools like density functional theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) analyze reaction mechanisms and transition states:

- Mechanistic Pathways : Simulate base-free aqueous synthesis to identify energy barriers for cyclization or decarboxylation steps, reducing hazardous trial-and-error approaches .

- Solvent Effects : Predict solvent polarity impacts on reaction rates (e.g., ethanol vs. DMF) to enhance yields .

- Green Chemistry : Screen eco-friendly catalysts (e.g., ascorbic acid) for redox-neutral pathways, minimizing waste .

Example : QTAIM analysis of electron density in intermediates can pinpoint reactive sites for regioselective substitutions .

Basic: What spectroscopic techniques are critical for structural elucidation of quinolin-2(1H)-one derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., singlet for methyl groups, doublets for vinyl protons) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 for C₁₆H₁₅N₃O₂) and fragmentation patterns validate molecular weight and functional groups .

- IR Spectroscopy : Confirms hydrogen-bonded hydroxyls (3200–3500 cm⁻¹) and conjugated carbonyls (1625–1663 cm⁻¹) .

Table 1 : Representative Spectroscopic Data for a Quinolin-2(1H)-one Derivative

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.59 (s, 3H, CH₃); δ 8.18 (s, 2H, Ar-H) | |

| IR (KBr) | 3447 cm⁻¹ (OH); 1663 cm⁻¹ (C=O) | |

| MS | m/z 297 (M⁺, 49%) |

Advanced: How can researchers resolve contradictions in biological activity data for quinolin-2(1H)-one analogs?

Methodological Answer:

- Dose-Response Analysis : Use serial dilution techniques (e.g., twofold dilution) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, ensuring reproducibility .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., fluoro-substituted amides show enhanced activity against P. aeruginosa (MIC = 16 µg/mL)) .

- Crystallography : Resolve stereochemical ambiguities using SHELXL for precise 3D structures, clarifying activity discrepancies .

Example : Discrepancies in antimicrobial data may arise from impurities in synthesized batches; HPLC purity checks (>95%) are recommended .

Basic: What are the standard protocols for evaluating antimicrobial activity of quinolin-2(1H)-one derivatives?

Methodological Answer:

- Broth Microdilution : Prepare twofold serial dilutions (32–0.5 µg/mL) in 96-well plates, inoculate with bacterial/fungal strains (e.g., B. proteus, C. albicans), and incubate for 24–48 hours .

- Controls : Include streptomycin (bacteria) and fluconazole (fungi) as positive controls; DMSO as a solvent control .

- Endpoint Analysis : Measure optical density (OD₆₀₀) to determine MICs (lowest concentration with ≥90% growth inhibition) .

Table 2 : Antimicrobial Activity of Selected Derivatives

| Compound | MIC (µg/mL) vs. B. proteus | MIC (µg/mL) vs. P. aeruginosa | Reference |

|---|---|---|---|

| 6a | 32 | 16 | |

| 12 | 64 | 32 |

Advanced: What strategies improve crystallographic refinement of quinolin-2(1H)-one structures?

Methodological Answer:

- SHELXL Workflow : Use twin refinement for high-resolution data (e.g., R₁ < 5%) and anisotropic displacement parameters for heavy atoms .

- WinGX/ORTEP : Visualize thermal ellipsoids to detect disorder; apply restraints for flexible substituents (e.g., ethyl or allyl groups) .

- Validation Tools : Check CIF files with PLATON for symmetry errors and hydrogen-bonding networks .

Example : For twinned crystals, SHELXD can phase high-throughput data, while SHELXE refines against experimental phases .

Basic: What safety protocols are essential when handling quinolin-2(1H)-one derivatives?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, HNO₃) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Preparedness : Locate eyewash stations and fire extinguishers; avoid open flames near sodium borohydride .

Note : Neutralize acidic/basic waste before disposal to comply with institutional guidelines .

Advanced: How can researchers leverage heterocyclic chemistry to diversify quinolin-2(1H)-one scaffolds?

Methodological Answer:

- Cyclocondensation : React nitroacetyl intermediates with hydrazines or guanidine to form pyrazolo[4,3-c]quinolines or pyrimido[5,4-c]quinolines .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/vinyl groups at the 4-position using Pd catalysts .

- Photochemical Methods : UV irradiation of chromone-quinolinone hybrids generates fused benzodiazepine systems .

Example : Condensation with 2-amino-3-formylchromone yields quinolino[4,3-b][1,5]benzodiazepines, expanding bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.